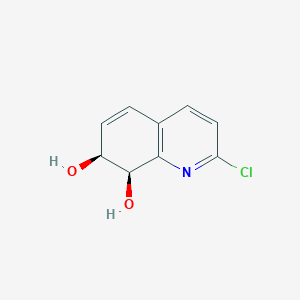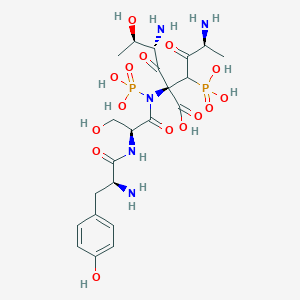
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine, also known as MMDA, is a xanthine derivative that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mecanismo De Acción
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's mechanism of action involves its ability to bind to the A2A adenosine receptor and block its activation. This results in increased dopamine release, which has been linked to the compound's psychoactive effects. (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has also been found to have affinity for other adenosine receptor subtypes, as well as other neurotransmitter systems.
Biochemical and physiological effects:
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to increase the release of other neurotransmitters such as serotonin and norepinephrine. It has also been found to have anti-inflammatory effects and to inhibit platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine's selectivity for the A2A adenosine receptor makes it a useful tool for studying this receptor system. However, its psychoactive effects and potential for abuse make it unsuitable for use in human studies. Additionally, its limited solubility and stability can make it difficult to work with in the lab.
Direcciones Futuras
Future research on (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine could focus on its potential as a therapeutic agent for neurological disorders, as well as its potential as a tool for studying the adenosine receptor system. Other areas of interest could include exploring its effects on other neurotransmitter systems, investigating its anti-inflammatory effects, and developing more stable and soluble analogs for use in the lab.
Métodos De Síntesis
The synthesis of (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine involves the reaction of 1,3-dipropylxanthine with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced with lithium aluminum hydride to yield (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the adenosine receptor system. (E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine has been found to be a potent and selective antagonist of the A2A adenosine receptor, which has implications for the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
151539-62-7 |
|---|---|
Nombre del producto |
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C21H24N4O4 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C21H24N4O4/c1-4-10-24-19-18(20(26)25(11-5-2)21(24)27)23(3)17(22-19)9-7-14-6-8-15-16(12-14)29-13-28-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b9-7+ |
Clave InChI |
WFCADBVZUZQONR-VQHVLOKHSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCO4)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC4=C(C=C3)OCO4)C |
Sinónimos |
(E)-7-Methyl-8-(3,4-methylenedioxystyryl)-1,3-dipropylxanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)









![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)